N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair. Structurally, it comprises a benzo[d]thiazol moiety fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with an isopropyl group and a 4-fluorobenzamide residue. The hydrochloride salt enhances aqueous solubility, improving bioavailability.
Biological studies indicate that this compound exhibits low micromolar inhibitory activity (IC50 ~µM) against purified APE1 enzyme and enhances the cytotoxicity of alkylating agents like temozolomide in HeLa cells .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3OS2.ClH/c1-14(2)28-12-11-17-20(13-28)31-24(27-22(29)15-7-9-16(25)10-8-15)21(17)23-26-18-5-3-4-6-19(18)30-23;/h3-10,14H,11-13H2,1-2H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEXXKWRWICCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Acetamide Analogue (Compound 3) A closely related analogue, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, shares the benzo[d]thiazol-tetrahydrothienopyridine core but replaces the 4-fluorobenzamide with an acetamide group. Despite this modification, it retains single-digit µM APE1 inhibition and comparable cytotoxicity enhancement in cellular assays. However, the absence of the 4-fluoro substituent may reduce metabolic stability, as fluorinated aromatic groups often resist oxidative degradation .
2.1.2 Triazole Derivatives (Compounds 7–9) Compounds featuring 1,2,4-triazole cores with 2,4-difluorophenyl substituents (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) exhibit distinct tautomeric behavior, favoring thione forms over thiols due to electronic stabilization .
2.1.3 Nitro-Substituted Aryl Compounds Nitroimidazole and nitrofuryl derivatives demonstrate that nitro groups on aryl rings significantly improve antimycobacterial activity . Though unrelated to APE1 inhibition, this underscores the broader principle that electron-withdrawing substituents (e.g., -NO2, -F) can optimize bioactivity by modulating electronic effects or metabolic stability .
Key Structural Insights
- Core Scaffold: The benzo[d]thiazol-tetrahydrothienopyridine core likely facilitates π-π stacking and hydrogen bonding in APE1’s active site, a feature absent in triazole or nitroimidazole derivatives.
- 4-Fluorobenzamide vs. Acetamide : The 4-fluoro group may enhance binding affinity through hydrophobic interactions or electronic effects, whereas the acetamide’s smaller size might limit target engagement .
- Hydrochloride Salt : Improves solubility compared to the free base, critical for in vivo efficacy .
Methodological Considerations
Similarity assessments often employ computational tools (e.g., Tanimoto coefficients) to compare molecular fingerprints, though results vary based on descriptor choice . For this compound, topological descriptors would emphasize the fused heterocyclic system, while 3D shape-based methods might highlight steric complementarity to APE1 .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with cyclization of benzo[d]thiazole derivatives and tetrahydrothieno[2,3-c]pyridine cores. Key steps include:
- Step 1: Cyclization of 2-aminothiophenol with aldehydes to form benzo[d]thiazole intermediates .
- Step 2: Condensation with ketones to assemble the tetrahydrothieno[2,3-c]pyridine scaffold under reflux conditions (e.g., ethanol, 80°C) .
- Step 3: Amidation with 4-fluorobenzoyl chloride in anhydrous dichloromethane, requiring inert atmospheres to prevent hydrolysis .
- Step 4: Hydrochloride salt formation via HCl treatment to enhance solubility .
Optimization Strategies:
- Temperature Control: Higher yields (>70%) are achieved by maintaining precise temperatures during cyclization (e.g., 60–80°C) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction rates in amidation steps .
- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) using C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 502.04) .
- X-ray Crystallography: Resolves bond angles and stereochemistry in single crystals grown from ethanol .
Basic: How should this compound be stored to maintain stability?
Answer:
- Storage Conditions:
- Temperature: -20°C in airtight, light-resistant vials to prevent photodegradation .
- Humidity: Desiccators with silica gel mitigate hydrolysis of the amide bond .
- Stability Data:
- Shelf life >12 months under recommended conditions .
- Degradation observed at >40°C or pH <4 (HPLC monitoring advised) .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of its APE1 inhibitory activity?
Answer:
Key SAR Insights (Table 1):
| Modification | Biological Activity (IC50) | Reference |
|---|---|---|
| 6-Isopropyl substitution | APE1 inhibition: 10 µM | |
| 4-Fluorobenzamide moiety | Enhanced cellular uptake | |
| Benzo[d]thiazole replacement | Loss of activity |
Methodology:
- In vitro Assays: APE1 endonuclease activity measured via fluorescence-based DNA cleavage assays .
- Cellular Studies: Co-treatment with alkylating agents (e.g., temozolomide) to assess cytotoxicity synergy .
Advanced: What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?
Answer:
- Critical Parameters (Mouse Models):
Experimental Design:
- Dosing: Single-dose escalation (10–100 mg/kg) with serial blood/brain sampling .
- Analytical Method: LC-MS/MS quantification (LOQ: 1 ng/mL) .
Advanced: How can computational modeling predict off-target interactions?
Answer:
- Molecular Docking:
- MD Simulations: 100-ns trajectories evaluate binding stability (RMSD <2 Å acceptable) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Common Sources of Variability:
- Purity Discrepancies: HPLC purity <95% correlates with reduced activity; re-purify via prep-HPLC .
- Assay Conditions: APE1 activity varies with Mg²+ concentration (optimize to 5 mM) .
- Cell Line Differences: HeLa vs. HEK293T cells show 2-fold IC50 shifts; standardize cell models .
Troubleshooting Workflow:
Validate compound identity (NMR/MS).
Re-test in standardized assays (e.g., Promega APE1 kit).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
